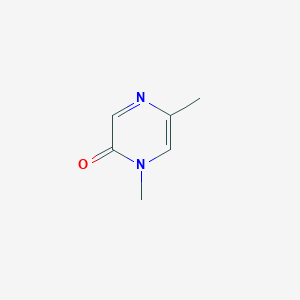

1,5-dimethyl-2(1H)-pyrazinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1,5-dimethylpyrazin-2-one |

InChI |

InChI=1S/C6H8N2O/c1-5-4-8(2)6(9)3-7-5/h3-4H,1-2H3 |

InChI Key |

AEYNPCBTXZXDNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)C=N1)C |

Origin of Product |

United States |

Synthetic Strategies for 1,5 Dimethyl 2 1h Pyrazinone and Its Analogues

Classical Condensation Reactions

Classical condensation reactions remain a fundamental approach for the construction of the 2(1H)-pyrazinone ring system. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

Condensation of α-Amino Amides with α-Diketones

One of the most prominent methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This reaction, first reported by R.G. Jones in 1949, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. rsc.org The reaction is typically carried out in an alkaline medium. rsc.org Initially, free α-amino acid amides were used, but a significant improvement was the use of their hydrohalide salts, which are more readily accessible. rsc.org

The reaction of alanine (B10760859) amide with methylglyoxal (B44143), for instance, has been shown by X-ray crystallography to produce 3,5-dimethyl-2(1H)-pyrazinone. nih.govrsc.org When an unsymmetrical 1,2-dicarbonyl compound like methylglyoxal is used, the reaction can lead to a mixture of isomers. However, the reaction with various α-amino acid amides has been observed to predominantly form the 5-methyl-2(1H)-pyrazinone isomer. nih.govrsc.org The regioselectivity can be influenced by the reaction conditions; for example, the presence of sodium bisulfite can favor the formation of the 6-methyl isomer. nih.govrsc.org

| Reactants | Product(s) | Key Findings |

| α-Amino acid amides + 1,2-Dicarbonyl compounds | 2(1H)-pyrazinones | A foundational one-pot synthesis. The use of hydrohalide salts of amino acid amides is a key improvement. rsc.org |

| Alanine amide + Methylglyoxal | 3,5-Dimethyl-2(1H)-pyrazinone | Demonstrates the formation of the pyrazinone ring. nih.govrsc.org |

| α-Amino acid amides + Methylglyoxal | Predominantly 5-methyl-2(1H)-pyrazinone | Reaction with unsymmetrical diketones often yields the 5-methyl isomer as the major product. nih.govrsc.org |

| α-Amino acid amides + Methylglyoxal (with sodium bisulfite) | Favors 6-methyl-2(1H)-pyrazinone | Reaction conditions can influence the regioselectivity of the condensation. nih.govrsc.org |

Reaction of α-Aminonitriles with Oxalyl Halides

A general and effective method for the preparation of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org This approach, known as Hoornaert's method, is typically conducted in a solvent like toluene (B28343) or o-dichlorobenzene at elevated temperatures or for extended periods at room temperature. nih.govrsc.org The α-aminonitrile, which provides the N-1 and C-6 substituents of the pyrazinone core, is often synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. nih.govrsc.org

The mechanism involves the initial acylation of the α-aminonitrile to form an oxamoyl halide. nih.govrsc.org This is followed by the addition of HX to the nitrile group, tautomerization, and subsequent cyclization to yield a pyrazine-2,3-dione intermediate. nih.govrsc.org This intermediate then reacts with the excess oxalyl halide to introduce the halogen at the 3-position. nih.govrsc.org The reaction rate can be enhanced by the addition of a catalytic amount of DMF. nih.govrsc.org This method has been successfully applied to the synthesis of various N-1, C-6-disubstituted 3,5-dichloro-2(1H)-pyrazinones. acs.org

| Reactants | Product | Reaction Conditions |

| α-Aminonitrile + Oxalyl halide | 3,5-Dihalo-2(1H)-pyrazinone | Toluene or o-dichlorobenzene, 70–100 °C or room temperature for several days. nih.govrsc.org |

| α-Aminonitrile + Oxalyl chloride/bromide | 3,5-Dichloro/dibromo-2(1H)-pyrazinone | Excess oxalyl halide is used. nih.govrsc.org |

Novel Synthetic Methodologies

More recent synthetic strategies have focused on developing novel routes to the 2(1H)-pyrazinone scaffold, often providing access to unique substitution patterns or employing more efficient reaction conditions.

Ring Transformation from Mesoionic 1,3-Oxazolium-5-olates

A novel approach to synthesize densely functionalized 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates, also known as münchnones. jst.go.jpnih.gov Specifically, the treatment of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with carbanions derived from activated methylene (B1212753) isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC), leads to the formation of 1,5,6-trisubstituted 2(1H)-pyrazinones in moderate to high yields. jst.go.jpnih.gov

The reaction is typically carried out in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as N,N-dimethylformamide (DMF). jst.go.jpjst.go.jp The reaction mechanism is proposed to involve an initial nucleophilic attack of the isocyanide carbanion on the C-2 position of the oxazole (B20620) ring, followed by ring opening, subsequent cyclization, and autoxidation. jst.go.jp Interestingly, the reaction is sensitive to dioxygen, with the presence of oxygen significantly increasing the yield of the pyrazinone product. jst.go.jpjst.go.jp

| Starting Material | Reagent | Product | Key Features |

| Mesoionic 1,3-oxazolium-5-olates | Activated methylene isocyanides (e.g., TosMIC) | 1,5,6-Trisubstituted 2(1H)-pyrazinones | Novel ring transformation affording densely functionalized pyrazinones. jst.go.jpnih.gov |

| Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates | TosMIC, DBU, O₂ | 2(1H)-pyrazinones | The reaction is enhanced by the presence of dioxygen. jst.go.jpjst.go.jp |

Approaches from Diketopiperazines

2(1H)-Pyrazinones can also be synthesized from readily available diketopiperazines (2,5-piperazinediones). nih.govrsc.org This method, first developed in 1947, initially involved the conversion of diketopiperazines into chlorosubstituted pyrazines by heating with phosphoryl chloride. nih.govrsc.org These chloropyrazines were then transformed into 2(1H)-pyrazinones by treatment with an alkali or sodium ethoxide followed by hydrolysis. nih.govrsc.org For example, dl-alanine (B559559) anhydride (B1165640) was converted to 3,6-dimethyl-2(1H)-pyrazinone using this two-step process. nih.govrsc.org

A more direct conversion was later reported, where diketopiperazines are directly transformed into 2(1H)-pyrazinones upon treatment with phosphoryl chloride. nih.govrsc.org For instance, dl-phenylglycine anhydride was converted to 3,6-diphenyl-2(1H)-pyrazinone. nih.govrsc.org This direct method was also used in the synthesis and structure elucidation of flavacol (B1615448) (3,6-diisobutyl-2(1H)-pyrazinone) from dl-leucine (B559552) anhydride. nih.govrsc.org The use of unsymmetrical diketopiperazines allows for the synthesis of unsymmetrically substituted pyrazinones. nih.govrsc.org

| Starting Material | Reagent(s) | Product | Method Type |

| Diketopiperazines | 1. POCl₃ 2. Alkali or NaOEt then HCl | 2(1H)-pyrazinones | Two-step conversion via chloropyrazine intermediate. nih.govrsc.org |

| Diketopiperazines | POCl₃ | 2(1H)-pyrazinones | Direct conversion. nih.govrsc.org |

| dl-Alanine anhydride | 1. POCl₃ 2. Alkali | 3,6-Dimethyl-2(1H)-pyrazinone | Example of two-step synthesis. nih.govrsc.org |

| dl-Phenylglycine anhydride | POCl₃ | 3,6-Diphenyl-2(1H)-pyrazinone | Example of direct conversion. nih.govrsc.org |

Solid-Phase Synthetic Techniques for Scaffold Assembly

The development of solid-phase synthesis has provided a powerful tool for generating libraries of diversely substituted 2(1H)-pyrazinones. acs.org One approach involves a solid-phase adaptation of the Strecker reaction and Hoornaert's method. rsc.org A resin-bound amine is reacted with an aldehyde and a cyanide source to generate a resin-bound α-aminonitrile. acs.org Subsequent treatment with oxalyl chloride leads to the formation of a resin-bound 3,5-dichloro-2(1H)-pyrazinone. rsc.org

This solid-phase approach allows for the introduction of diversity at the C6 position through the choice of the initial aldehyde. acs.org Further functionalization at the C3 position can be achieved through nucleophilic substitution or, more versatilely, through microwave-enhanced transition metal-catalyzed reactions, such as Suzuki or Chan-Lam couplings. acs.orgnih.gov The use of microwave irradiation can significantly accelerate these reactions. acs.orgresearchgate.net This methodology opens a pathway for the high-throughput synthesis of 2(1H)-pyrazinone libraries for biological screening. acs.orgnih.gov

| Strategy | Key Steps | Points of Diversification | Advantages |

| Solid-Phase Synthesis | 1. Resin-bound Strecker reaction 2. Cyclization with oxalyl chloride 3. Transition metal-catalyzed functionalization | C6 (from aldehyde), C3 (from coupling partner) | Amenable to library synthesis, allows for diverse substitution. rsc.orgacs.org |

| Microwave-Enhanced Solid-Phase Synthesis | Microwave irradiation used for coupling reactions. | C3 | Rapid reaction times. acs.orgresearchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the construction of heterocyclic scaffolds like pyrazinones. The application of microwave irradiation offers significant advantages over conventional heating methods, including reduced reaction times and the potential for cleaner product profiles. sciforum.net

Several microwave-assisted protocols have been developed for the synthesis of pyrazinone analogues. One notable method involves the palladium-catalyzed phosphonium (B103445) coupling of 2(1H)-pyrazinones. acs.org In this approach, a mixture of a chloropyrazinone, a bromo- or triflate-activating agent like PyBroP, and a base is irradiated with microwaves to form a phosphonium intermediate. Subsequent addition of a boronic acid and a palladium catalyst under further microwave irradiation facilitates a Suzuki-type cross-coupling reaction, yielding substituted pyrazinones. acs.org For instance, the synthesis of 2-chloro-6-methoxy-3-methyl-5-p-tolylpyrazine was achieved using this microwave-assisted method. acs.org

Another strategy employs a one-pot, two-step protocol for the synthesis of 3,5-dichloro-2(1H)-pyrazinones. This involves an initial microwave-assisted Strecker reaction to form an α-aminonitrile intermediate, followed by cyclization with oxalyl chloride under microwave irradiation. rsc.org This rapid method enhances the efficiency of the synthesis compared to traditional approaches. rsc.org Furthermore, microwave irradiation has been effectively used to optimize the final ring-closure step in the synthesis of 3,5-diaryl-2(1H)-pyrazinones, using ammonium (B1175870) acetate (B1210297) as the nitrogen source. researchgate.net Multicomponent reactions to produce N-1, C-6-disubstituted 3,5-dichloro-2(1H)-pyrazinones have also been successfully carried out using microwave assistance. nih.gov

These examples underscore the versatility of microwave technology in pyrazinone synthesis, enabling the efficient construction of a diverse library of analogues.

Regioselectivity and Stereoselectivity in Pyrazinone Ring Formation

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active pyrazinones. The spatial arrangement of substituents on the pyrazinone core can dramatically influence the molecule's properties and function.

A notable example of stereoselective synthesis is the formation of atropisomeric 6-aryl pyrazinones. nih.gov The cyclization of (S,S)-α-[(1-phenylethyl)amino]-α-(2-iodophenyl)acetonitrile with oxalyl chloride yields the atropisomeric pyrazinone (aS,S)-6-(2-iodophenyl)-3,5-dichloro-1-(1-phenylethyl)-2(1H)-pyrazinone with a high degree of chirality transfer. nih.gov The steric bulk of the ortho substituent on the aryl ring is crucial for achieving high stereoselectivity; smaller substituents lead to mixtures of atropisomers. nih.gov

Stereoselective synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, which are present in a wide range of bioactive natural products, has also been extensively studied. mdpi.com Strategies often involve controlling the stereochemistry of acyclic precursors that are then cyclized to form the desired scaffold. For example, the synthesis of chiral octahydroindolo[2,3-a]quinolizine scaffolds, which can contain pyrazinone-like structures, has been achieved with excellent diastereoselectivity and enantioselectivity using amino acids as chiral reagents. dntb.gov.ua Additionally, polymer-supported solid-phase synthesis has been employed for the efficient and stereocontrolled synthesis of benzimidazolinopiperazinones via tandem N-acyliminium ion cyclization–nucleophilic addition reactions, resulting in complete control of the newly formed stereogenic center. acs.org The preparation of a chiral glycine (B1666218) equivalent with a pyrazinone structure has been used for the stereoselective synthesis of (Z)-didehydroamino acid derivatives. sciforum.net

These studies highlight the sophisticated strategies chemists employ to dictate the precise three-dimensional structure of pyrazinone molecules, a critical aspect for their application in various scientific fields.

Biosynthetic Pathways and Natural Occurrences

1,5-Dimethyl-2(1H)-pyrazinone and its analogues are not only products of laboratory synthesis but are also found in nature, formed through complex biosynthetic routes, particularly in food systems and microbial metabolism.

Formation within Maillard Reaction Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in thermally processed foods. Among these are various pyrazinones, including this compound. nih.govacs.org These compounds contribute to the sensory profile of cooked foods.

A study investigating the Maillard reaction between glycine, diglycine, or triglycine (B1329560) and glucose found that the diglycine system produced the highest concentration of pyrazinones. acs.org Specifically, the reaction of diglycine with α-dicarbonyls like glyoxal (B1671930), methylglyoxal, and diacetyl was identified as a primary formation route for pyrazinones. nih.gov Similarly, studies on asparagine Maillard reaction systems identified eight volatile pyrazinones, with the major pathway being the reaction between asparagine and α-dicarbonyls, involving a critical decarboxylation step. acs.org Peptide-specific pyrazinones, such as this compound, 1,6-dimethyl-2(1H)-pyrazinone, and 1,5,6-trimethyl-2(1H)-pyrazinone, are generated from peptide-glucose reactions. mdpi.com

| Maillard System Component | Formed Pyrazinones | Key Intermediates | Reference |

| Diglycine + Glucose | 1-methyl-, 1,5-dimethyl-, 1,6-dimethyl-, 1,5,6-trimethyl-2(1H)-pyrazinones | α-dicarbonyls (glyoxal, methylglyoxal, diacetyl) | nih.govacs.org |

| Asparagine + Monosaccharides | 3,5-dimethyl-, 3,6-dimethyl-2(1H)-pyrazinones and others | α-dicarbonyls | acs.org |

| Peptides (e.g., diglycine, triglycine) + Glucose | 1,5-dimethyl-, 1,6-dimethyl-, 1,5,6-trimethyl-2(1H)-pyrazinones | Peptide-specific intermediates | mdpi.com |

Origin from Amadori Rearrangement Products

Amadori rearrangement products (ARPs) are stable intermediates of the Maillard reaction and are known precursors to flavor compounds. mdpi.com Recent research has confirmed that ARPs derived from small peptides can also lead to the formation of pyrazinones. A study identified four pyrazinones, including this compound, in systems containing ARPs from glycine, diglycine, and triglycine. nih.govacs.org

| ARP System | Formed Pyrazinones | Observation | Reference |

| Glycine-, Diglycine-, Triglycine-ARPs | 1-methyl-, 1,5-dimethyl-, 1,6-dimethyl-, 1,5,6-trimethyl-2(1H)-pyrazinones | Lower yield compared to direct Maillard reaction | nih.govacs.org |

| Peptide-ARPs | 1,5-dimethyl-, 1,6-dimethyl-, 1,5,6-trimethyl-2(1H)-pyrazinones | Potential for peptide-specific flavor generation | mdpi.com |

Microbial Biosynthesis (e.g., Streptomyces, Aspergillus, Corallococcus exiguus)

A diverse array of microorganisms are prolific producers of pyrazinone-containing secondary metabolites, often with potent biological activities. These compounds are typically biosynthesized through complex enzymatic machinery.

Streptomyces species are well-known sources of novel natural products. For instance, Streptomyces sp. LV45-129 was found to produce new trisubstituted pyrazinone tetrapeptides named ichizinones A-C. nih.gov Another strain, Streptomyces anulatus, isolated from a plant rhizosphere, produces a novel pyrazinone derivative with antibacterial activity. mdpi.com

Fungi of the genus Aspergillus also synthesize pyrazinones. Aspergillus flavus produces aspergillic acid, a hydroxamic acid-containing pyrazinone, through the action of a biosynthetic gene cluster designated asa. nih.govnih.gov The core enzyme, AsaC, is an NRPS-like protein. nih.gov Similarly, Aspergillus ochraceus is known to produce pyrazine (B50134) compounds. frontiersin.org

The myxobacterium Corallococcus exiguus SDU70 produces a 5-methylated pyrazinone called coralinone. nih.govacs.org This tri-alkylated pyrazinone is constructed by a single hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) gene, corA. nih.govacs.org

| Microorganism | Produced Pyrazinone(s) | Biosynthetic Machinery | Reference |

| Streptomyces sp. LV45-129 | Ichizinones A, B, C (trisubstituted pyrazinone tetrapeptides) | NRPS | nih.gov |

| Streptomyces anulatus | Novel pyrazinone derivative | NRPS | mdpi.com |

| Aspergillus flavus | Aspergillic acid | NRPS-like (asa gene cluster) | nih.govnih.gov |

| Aspergillus sclerotiorum | Flavacol | NRPS-like (asaC ortholog) | nih.gov |

| Corallococcus exiguus | Coralinone (3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one) | Hybrid NRPS/PKS (corA gene) | nih.govacs.orgacs.org |

Role of Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS)

The biosynthesis of microbial pyrazinones is predominantly orchestrated by large, modular enzymes known as nonribosomal peptide synthetases (NRPS) and, in some cases, hybrid NRPS/PKS systems. nih.govresearchgate.net These enzymatic assembly lines are responsible for the selective condensation of amino acid and/or short-chain carboxylic acid building blocks.

In the most common pathway for disubstituted pyrazinones, a dimodular NRPS condenses two amino acids. nih.govnih.gov The final step involves a C-terminal reductase (R) domain that releases the dipeptide as a reactive aldehyde. This intermediate then spontaneously cyclizes to form a dihydropyrazinone, which is subsequently oxidized to the final pyrazinone product. nih.gov The aureusimine synthetase (AusA) from Staphylococcus aureus is a well-characterized example of this type of NRPS, featuring an A-T-C-A-T-R domain architecture. nih.gov

Some bacteria employ a monomodular NRPS with a unique adenylation-thiolation-reductase (ATR) domain architecture. unc.edu PvfC from Pseudomonas is one such enzyme that generates a dipeptide aldehyde intermediate en route to pyrazinone formation. unc.edu In Aspergillus species, the NRPS-like enzyme AsaC, which also possesses ATR domains but lacks a canonical condensation (C) domain, is responsible for producing the pyrazinone precursors to aspergillic acids. nih.gov

A fascinating variation is seen in the myxobacterium Corallococcus exiguus, which uses a hybrid NRPS/PKS system encoded by the corA gene to produce coralinone. nih.govacs.org The PKS portion of this hybrid enzyme is responsible for installing the 5-methyl group on the pyrazinone ring, showcasing an elegant evolutionary solution for creating tri-alkylated pyrazinones. nih.govnih.gov The biosynthesis of trisubstituted pyrazinones, such as the ichizinones from Streptomyces, also involves complex NRPS machinery, in this case assembling a tetrapeptide that includes an unnatural beta-amino acid residue in the formation of the pyrazinone moiety. nih.gov

Mechanistic Investigations of 1,5 Dimethyl 2 1h Pyrazinone Formation

Elucidation of Maillard Reaction Pathways

The Maillard reaction, a complex network of non-enzymatic browning reactions between reducing sugars and amino acids, is the principal origin of 1,5-dimethyl-2(1H)-pyrazinone. Research has identified several key pathways for its formation.

One of the primary routes involves the interaction between the dipeptide glycylglycine (B550881) and α-dicarbonyl compounds like methylglyoxal (B44143). nih.gov This pathway is considered a major contributor to the formation of various pyrazinones, including this compound. nih.gov The reaction of three moles of glycine (B1666218) has also been identified as a distinct pathway leading to pyrazinone formation. canada.caacs.org

Model studies using different amino acids and reducing sugars have been instrumental in elucidating these pathways. For instance, the reaction between α-amino acid amides and 1,2-dicarbonyl compounds is a well-established method for synthesizing 2(1H)-pyrazinones. rsc.org When an unsymmetrical 1,2-dicarbonyl such as methylglyoxal reacts with an α-amino acid amide, it can result in the formation of isomeric pyrazinones, with the 5-methyl-2(1H)-pyrazinone often being the major product. rsc.org

The efficiency of pyrazinone formation, including the 1,5-dimethyl derivative, can be influenced by the reaction conditions. For example, studies have shown that the yield of dimethyl-2(1H)-pyrazinones increases when an excess of glycine is reacted with D-glucose. collectionscanada.gc.ca

Role of Isotope Labeling Experiments in Pathway Determination

Isotope labeling experiments have been a cornerstone in deciphering the intricate formation mechanisms of this compound. By using isotopically labeled precursors, such as ¹³C-labeled D-glucoses and ¹³C- or ¹⁵N-labeled glycines, researchers can trace the origin of each atom in the final pyrazinone structure. acs.orgcollectionscanada.gc.ca

These experiments have provided definitive evidence for the proposed reaction pathways. For instance, labeling studies have confirmed the incorporation of carbon and nitrogen atoms from glycine into the pyrazinone ring. collectionscanada.gc.ca They have been crucial in distinguishing between different formation routes, such as the pathway involving three molecules of glycine versus the one utilizing the dipeptide glycylglycine and an α-dicarbonyl compound. canada.caacs.org

A significant finding from these studies is the identification of a novel chemical transformation of α-dicarbonyls, where the C-2 atom of an amino acid is added to the dicarbonyl compound. acs.org This is a departure from the classical Strecker-type interaction. For example, glycine can transform glyoxal (B1671930) into pyruvaldehyde and pyruvaldehyde into 2,3-butanedione. canada.caacs.org This discovery highlights the complexity of the Maillard reaction and the power of isotope labeling in uncovering previously unknown reaction mechanisms.

The use of pyrolysis-gas chromatography/mass spectrometry (Py/GC/MS) in conjunction with isotope labeling has been particularly effective. canada.cacollectionscanada.gc.ca This technique allows for the rapid analysis of reaction products from small amounts of reactants, making it ideal for studying reactions with expensive labeled compounds. collectionscanada.gc.ca

Characterization of Intermediate Compounds in Formation Pathways

The identification of intermediate compounds is critical for a complete understanding of the formation pathways of this compound. The Maillard reaction is characterized by a cascade of reactions, and trapping or identifying the transient intermediates provides direct evidence for the proposed mechanisms.

One of the key intermediates in pyrazinone formation is the dipeptide glycylglycine. nih.govacs.org Its interaction with α-dicarbonyls is a pivotal step. nih.gov Another significant finding is that methyl-substituted pyrazines and pyrazinones appear to share a common intermediate. canada.caacs.org

In the synthesis of 2(1H)-pyrazinones from α-aminonitriles, an acylated intermediate, an oxamoyl halide, is initially formed. rsc.org This is followed by the formation of a cyclic pyrazine-2,3-dione intermediate after cyclization. rsc.org

Advanced Spectroscopic and Structural Characterization of 1,5 Dimethyl 2 1h Pyrazinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 1,5-dimethyl-2(1H)-pyrazinone. By analyzing the chemical shifts, coupling constants, and correlation signals in various NMR experiments, a detailed picture of the molecule's structure can be assembled.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the this compound molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. For instance, the methyl groups at the C-5 and N-1 positions, as well as the ring proton, exhibit characteristic chemical shifts. One study reported two three-hydrogen singlet signals for the methyl groups at δ 2.22 and 2.41 ppm, and a one-hydrogen singlet for the ring C-hydrogen at δ 6.88 ppm. iucr.org This data is crucial for confirming the presence and relative positions of these groups.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| This compound | C5-CH₃ | 2.22 | s | iucr.org |

| N1-CH₃ | 2.41 | s | iucr.org | |

| C6-H | 6.88 | s | iucr.org |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. In a mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) is measured, confirming the compound's molecular formula of C₆H₈N₂O. iucr.org High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition. researchgate.netacs.orgrsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are detected. Analysis of these fragments can help to piece together the original structure, corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

In one study, X-ray analysis was crucial in unambiguously identifying the product of a reaction as 3,5-dimethyl-2(1H)-pyrazinone, distinguishing it from its isomer, 3,6-dimethylpyrazin-2-one, which could not be definitively differentiated by NMR alone. iucr.org The crystal structure revealed a monoclinic system with space group P2₁/n. iucr.org This level of detail is invaluable for understanding intermolecular interactions in the solid state and for validating the structures proposed by other spectroscopic methods. arkat-usa.orgnih.govrsc.org

Table 2: Crystal Data for 3,5-Dimethyl-2(1H)-pyrazinone

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₆H₈N₂O | iucr.org |

| Molecular Weight | 124.14 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 2₁/n | iucr.org |

| a (Å) | 4.009 (10) | iucr.org |

| b (Å) | 14.59 (3) | iucr.org |

| c (Å) | 11.59 (3) | iucr.org |

| β (°) | 105.25 (10) | iucr.org |

| Volume (ų) | 654 (3) | iucr.org |

| Z | 4 | iucr.org |

| Dₓ (Mg m⁻³) | 1.261 | iucr.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the region of 1640-1685 cm⁻¹. arkat-usa.orgscispace.comoup.com Other characteristic absorptions include those for C-H and C-N bonds, which further confirm the compound's functional group composition. scispace.com

Fluorescence Spectroscopy for Photophysical Property Analysis

Fluorescence spectroscopy is utilized to investigate the photophysical properties of this compound. This technique involves exciting the molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. Studies have shown that pyrazinones, including this compound, can exhibit strong fluorescence. acs.org The analysis of its fluorescence spectrum, including the determination of excitation and emission maxima, provides insights into its electronic structure and potential applications in areas such as fluorescent probes. rsc.orgacs.org

Theoretical and Computational Chemistry of 1,5 Dimethyl 2 1h Pyrazinone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 1,5-dimethyl-2(1H)-pyrazinone. DFT methods are widely used in computational organic chemistry to predict molecular geometries, vibrational frequencies, and a variety of other electronic properties with a favorable balance of accuracy and computational cost.

In a typical DFT study of this compound, the first step is to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing information on bond lengths, bond angles, and dihedral angles. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results. For heterocyclic compounds, functionals that account for dispersion forces are often preferred.

Once the optimized geometry is obtained, a frequency calculation is typically performed. This not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (e.g., infrared and Raman). These calculated spectra can be compared with experimental data to aid in the structural characterization of the compound.

Furthermore, DFT calculations can elucidate various electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich region, while the protons of the methyl groups and the pyrazinone ring are likely to be electron-poor.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -435.xxxxxx | Provides a measure of the molecule's stability. |

| Dipole Moment (Debye) | ~3.5 D | Indicates the overall polarity of the molecule. |

| C=O Bond Length (Å) | ~1.22 Å | Reflects the double bond character of the carbonyl group. |

| N-CH₃ Bond Length (Å) | ~1.47 Å | Represents the single bond between the nitrogen and methyl carbon. |

| C=O Stretching Frequency (cm⁻¹) | ~1680 cm⁻¹ | Corresponds to a prominent peak in the infrared spectrum. |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net This analysis is particularly relevant in drug design, where the electronic properties of a ligand can influence its binding affinity and interaction with a biological target. youtube.com

For this compound, the HOMO is likely to be localized on the electron-rich regions of the pyrazinone ring and the carbonyl oxygen, while the LUMO is expected to be distributed over the π-system of the ring. The magnitude of the HOMO-LUMO gap would provide insight into its charge transfer capabilities and its potential to participate in chemical reactions.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; ability to donate an electron. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of this compound. oup.comnih.govmdpi.com Conformational analysis is crucial for understanding how the molecule might adopt different shapes, which can be critical for its biological activity.

MD simulations treat molecules as a collection of atoms held together by bonds with specific force fields that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom over time can be simulated, providing a dynamic picture of the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological macromolecule).

The results of a conformational analysis can be presented as a potential energy surface, which maps the energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). This allows for the identification of low-energy, stable conformations and the energy barriers between them.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) |

|---|---|---|---|

| Global Minimum | 0.00 | ~75% | Defined by the orientation of the methyl groups. |

| Local Minimum 1 | 1.2 | ~20% | Rotation of one methyl group. |

| Local Minimum 2 | 2.5 | ~5% | Rotation of both methyl groups. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For this compound, QSAR studies would be invaluable for guiding the design of new derivatives with enhanced biological activity, for instance, as kinase inhibitors. nih.govyoutube.com

A QSAR study begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, pharmacophore features.

3D descriptors: Molecular shape, volume, surface area, and electronic properties derived from quantum chemical calculations.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is developed that correlates the descriptors with the biological activity. A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized compounds. This allows medicinal chemists to prioritize the synthesis of molecules that are most likely to be active, thereby saving time and resources. The model can also provide insights into the key structural features that are important for activity, guiding the optimization of lead compounds. For derivatives of this compound, a QSAR model could reveal the optimal substitutions on the pyrazinone ring to enhance its inhibitory potency against a specific kinase.

| Component | Description | Example for this compound |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity. | A set of this compound analogs with varying substituents and their corresponding IC₅₀ values against a target kinase. |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | LogP (lipophilicity), molecular weight, topological polar surface area (TPSA), HOMO/LUMO energies, dipole moment. |

| Statistical Method | Algorithm used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest (RF). |

| Model Validation | Assessment of the model's robustness and predictive ability. | Internal validation (leave-one-out cross-validation, q²) and external validation (prediction on a test set, r²_pred). |

| Application | Prediction of activity for new compounds and identification of key structural features. | Designing new this compound derivatives with improved kinase inhibitory activity based on the QSAR model's predictions. |

Reactivity and Derivatization of the 1,5 Dimethyl 2 1h Pyrazinone Scaffold

Functionalization at Pyrazinone Ring Positions (C-3, C-5, C-6)

The carbon atoms of the pyrazinone ring exhibit distinct reactivities, enabling selective functionalization. The C-3 and C-5 positions are particularly susceptible to modification, often starting from halogenated pyrazinone precursors. nih.govsemanticscholar.org

3,5-Dihalo-2(1H)-pyrazinones serve as versatile building blocks for introducing a variety of substituents. nih.govsemanticscholar.org The C-3 position, as part of an imidoyl chloride moiety, is selectively reactive towards nucleophiles through an addition/elimination mechanism. nih.gov This allows for the introduction of diverse functional groups. Furthermore, metal-catalyzed reactions can be employed to install aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the C-3 position. nih.gov

While the C-5 methyl group is present in the parent scaffold, general pyrazinone chemistry shows that this position can also be functionalized. For instance, 5-bromo-2(1H)-pyrazinone intermediates can undergo palladium-catalyzed cross-coupling reactions to introduce new substituents. researchgate.net

The C-6 position can also be a site for alkylation. In some instances, deprotonation of 3-methyl-2(1H)-pyrazinones leads to a process involving prototropy and subsequent alkylation at the 6-position via a 5,6-enamine intermediate.

Table 1: Examples of Functionalization Reactions on the Pyrazinone Core

| Starting Material | Reagent(s) | Position(s) Functionalized | Product Type | Ref. |

|---|---|---|---|---|

| 3,5-Dichloro-2(1H)-pyrazinone | Various Nucleophiles | C-3 | 3-Substituted-5-chloro-2(1H)-pyrazinone | nih.gov |

| 3,5-Dichloro-2(1H)-pyrazinone | tert-butyl carbamate, Pd(OAc)₂, Xantphos, Cs₂CO₃ | C-3 | 3-(tert-butoxycarbonylamino)-5-chloro-2(1H)-pyrazinone | researchgate.net |

| 5-Bromo-2(1H)-pyrazinone | Organoboron compounds, Pd catalyst | C-5 | 5-Aryl/Alkyl-2(1H)-pyrazinone | researchgate.net |

N-Alkylation and N-Acylation Reactions on the Ring Nitrogen

The nitrogen atom at the N-1 position of the pyrazinone ring is a key site for alkylation and acylation reactions. Selective N-alkylation of the imine nitrogen is a critical step in the formation of 1H-pyrazinium-3-olates (also known as 3-oxidopyraziniums). These zwitterionic species are highly reactive intermediates used in cycloaddition reactions. arkat-usa.org The process involves treating the 2(1H)-pyrazinone with an alkylating agent to form a pyrazinium salt, which is then deprotonated with a mild base to yield the 3-oxidopyrazinium. arkat-usa.org

While specific examples for 1,5-dimethyl-2(1H)-pyrazinone are part of this general class, the broader field of N-alkylation of nitrogen-containing heterocycles offers numerous methodologies. mdpi.comsemanticscholar.orgbeilstein-journals.org For instance, methods utilizing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have been developed for the N-alkylation of pyrazoles, providing an alternative to protocols requiring strong bases or high temperatures. mdpi.comsemanticscholar.org Such strategies could potentially be adapted for the N-alkylation of the this compound scaffold.

Cycloaddition Reactions Involving Pyrazinone Derivatives

The pyrazinone ring contains an azadiene system, which can participate in cycloaddition reactions. This reactivity is particularly well-utilized through the formation of 3-oxidopyrazinium intermediates, which act as 1,3-dipoles. arkat-usa.org

These 3-oxidopyraziniums, derived from N-alkylation of 2(1H)-pyrazinones, undergo cycloadditions with various dipolarophiles, such as alkenes and acetylenes, under mild conditions. For example, the reaction of 1,5-dimethyl-3-oxidopyrazinium with ethyl acrylate (B77674) leads to the formation of 3,8-diazabicyclo[3.2.1]octanone structures. arkat-usa.org This reaction proceeds across the C-2 and C-6 positions of the pyrazinone core. arkat-usa.org The azadiene system of pyrazinones can also participate in Diels-Alder reactions with acetylenic dienophiles, leading to the formation of pyridones and pyridines after decomposition of the initial cycloadducts. tue.nl

Transition Metal-Catalyzed Cross-Coupling Reactions for Substitution

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrazinone scaffold, particularly for creating carbon-carbon and carbon-nitrogen bonds. nih.govsemanticscholar.org Halogenated pyrazinones are common starting materials for these transformations.

The versatile 3,5-dihalo-2(1H)-pyrazinones can be selectively functionalized using palladium-catalyzed reactions. nih.gov For instance, the Buchwald-Hartwig N-arylation has been used to couple amines, carbamates, and ureas to the C-3 position of 3,5-dichloro-2(1H)-pyrazinones, employing catalysts like Pd(OAc)₂ with ligands such as Xantphos. researchgate.net

Other cross-coupling reactions, such as the Suzuki coupling, are also applicable for introducing aryl and heteroaryl groups at various positions on the pyrazinone ring, provided a suitable halo-pyrazinone precursor is available. researchgate.net This allows for the construction of highly substituted pyrazinone derivatives with potential biological activities. nih.gov

Table 2: Examples of Cross-Coupling Reactions for Pyrazinone Substitution

| Pyrazinone Substrate | Coupling Partner | Catalyst/Ligand/Base | Reaction Type | Position Substituted | Ref. |

|---|---|---|---|---|---|

| 3,5-Dichloro-2(1H)-pyrazinone | tert-butylurea | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Buchwald-Hartwig Amination | C-3 | researchgate.net |

Formation of Fused Heterocyclic Systems from the Pyrazinone Core

The this compound core can serve as a foundational structure for the synthesis of more complex, fused heterocyclic systems. This is achieved by constructing new rings onto the pyrazinone scaffold.

The dihydropyrrolo[1,2-a]pyrazinone scaffold is found in a number of bioactive natural products. mdpi.comencyclopedia.pub Synthetic strategies to access this ring system include "pyrazinone-first" approaches, where a pre-existing pyrazinone is used to build the adjoining pyrrole (B145914) ring. One common method involves an intramolecular aza-Michael cyclization. encyclopedia.pub This strategy can be envisioned starting from a pyrazinone bearing an appropriate N-1 substituent that contains an activated double bond, which can then cyclize to form the fused pyrrolidine (B122466) ring.

The synthesis of the pyrazino[2,3-b]indole ring system can be accomplished by building the indole (B1671886) ring onto the pyrazine (B50134) core or vice versa. One established route involves the reaction of N-acetylindol-2,3-diones with ethylenediamines, which first forms a dihydropyrazinone fused to the indole. scispace.com Subsequent dehydrogenation and deacetylation yield the aromatic 5H-pyrazino[2,3-b]indole. scispace.com This demonstrates a pathway where the pyrazinone ring is constructed as part of the fusion process. An alternative conceptual approach would involve starting with a suitably functionalized pyrazinone, such as a 5,6-diaminopyrazine derivative, and reacting it with an indole precursor to form the fused system.

Advanced Research Applications of 1,5 Dimethyl 2 1h Pyrazinone and Its Derivatives

Utility as a Privileged Scaffold in Heterocyclic Chemistry

The 2(1H)-pyrazinone ring system, the core of 1,5-dimethyl-2(1H)-pyrazinone, is considered a privileged scaffold in medicinal chemistry. A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.com These scaffolds serve as valuable starting points for the design of compound libraries aimed at discovering new drug candidates. The 2(1H)-pyrazinone scaffold is present in numerous natural products with interesting biological activities, including deoxyaspergillic acid and flavacol (B1615448).

Its utility stems from several key characteristics:

Synthetic Accessibility: A variety of synthetic routes have been developed for the 2(1H)-pyrazinone core, allowing for the creation of diverse derivatives. Methods often involve the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds or the derivatization of dihalopyrazinones. This flexibility enables chemists to systematically modify the scaffold at multiple positions to optimize binding affinity and selectivity for various biological targets.

Structural Mimicry: The pyrazinone scaffold can act as a peptidomimetic, meaning it can mimic the conformation of peptide backbones, such as β-strands. This property is particularly useful for designing inhibitors for enzymes like proteases, where interactions with the enzyme's peptide substrate backbone are crucial.

Bioactivity: The pyrazinone core is a component of many molecules with demonstrated pharmacological activity, including inhibitors of kinases, proteases, and various receptors. This inherent bioactivity across different target classes underscores its status as a privileged structure for developing new therapeutic agents. researchgate.net

Chemical Biology Investigations of Molecular Interactions and Target Binding

Derivatives of the 2(1H)-pyrazinone scaffold have been extensively used as chemical tools to investigate molecular interactions and probe the binding sites of various biological targets.

The pyrazinone scaffold has proven to be a versatile template for designing inhibitors against several important classes of enzymes.

Kinase Inhibition : The 2(1H)-pyrazinone heterocycle is a suitable motif for developing ATP-competitive kinase inhibitors. researchgate.net These inhibitors function by occupying the ATP-binding cleft in the kinase catalytic domain. bachem.com Research has led to the discovery of 3-amino-2(1H)-pyrazinones as a novel series of potent and selective inhibitors for p38α MAP kinase, an enzyme implicated in inflammatory diseases. researchgate.net Optimization of substituents on the pyrazinone core resulted in a significant increase in potency, demonstrating the scaffold's tunability for achieving high affinity and selectivity. researchgate.net

Protease Inhibition : Pyrazinone-based structures have been successfully developed as achiral inhibitors of the hepatitis C virus (HCV) NS3 protease, an enzyme essential for viral replication. mdpi.com The scaffold's ability to act as a β-strand inducer makes it an effective peptidomimetic for this target. Structure-activity relationship (SAR) studies have explored various substituents on the pyrazinone ring to enhance inhibitory potency against both wild-type and drug-resistant enzyme variants. mdpi.comku.dk

| Compound Type | Target Enzyme | Key Findings |

| 3-Amino-2(1H)-pyrazinones | p38α MAP Kinase | Optimization of an aminoalkyl substituent at the C-3 position increased potency by 20,000-fold. researchgate.net |

| Achiral 2(1H)-pyrazinones | HCV NS3 Protease | Elongated substituents at the C-6 position directed toward the S2 pocket improved inhibitory potency. mdpi.com |

| Phenylglycine-based 2(1H)-pyrazinones | HCV NS3 Protease (R155K variant) | Compounds showed nanomolar potency against a drug-resistant enzyme variant. ku.dk |

HIV-1 Reverse Transcriptase Inhibition : Synthetic pyrazinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a site distinct from the active site of the HIV-1 reverse transcriptase, an enzyme critical for the virus's replication cycle. peptidescientific.com This binding event induces a conformational change that inhibits the enzyme's function. A series of pyrazinone-containing derivatives were developed, with some showing potent inhibitory activity against the reverse transcriptase enzyme.

The pyrazinone scaffold has also been employed to create ligands for G-protein coupled receptors (GPCRs).

Opioid Receptors : Dimeric opioid analogues have been synthesized using a pyrazinone platform as a central scaffold. Derivatives incorporating 2',6'-dimethyl-l-tyrosine (Dmt) exhibited very high affinity for the µ-opioid receptor, with Ki values in the low nanomolar range (0.021–0.051 nM). nih.gov These studies demonstrated that the spatial arrangement, the length of the linker connecting the pharmacophore to the ring, and the substitution pattern on the pyrazinone core are critical for high-affinity binding and functional agonism. nih.gov

Corticotropin-Releasing Factor-1 (CRF1) Receptor : A pyrazinone-based chemical series was discovered to be a source of potent and selective antagonists for the CRF1 receptor. The CRF1 receptor is implicated in the body's stress response, and its antagonists have therapeutic potential for anxiety and depression. Extensive SAR studies led to the identification of N-3-phenylpyrazinone analogues with exceptional potency, including one compound with an IC50 value of 0.26 nM. These molecules proved valuable for studying the role of the CRF1 receptor in animal models of anxiety.

| Scaffold | Target Receptor | Potency |

| Dmt-linked Pyrazinone | µ-Opioid Receptor | Ki = 0.021–0.051 nM nih.gov |

| N-3-Phenylpyrazinone | CRF1 Receptor | IC50 = 0.26 nM |

Investigation of Quorum Sensing Modulation in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor expression, by releasing and detecting small signaling molecules called autoinducers. The pyrazinone scaffold is a common motif found in natural products that function as QS signaling molecules.

Research has identified pyrazinones as key players in the microbial world. For instance, 3,6-dimethylpyrazin-2(1H)-one, a close analogue of this compound, was identified as an autoinducer essential for the pathogenesis of enterohemorrhagic E. coli. Pyrazinones are known to control biofilm formation in Vibrio cholerae and regulate virulence in Staphylococcus aureus. The discovery of these molecules and their derivatives allows researchers to probe the mechanisms of bacterial communication and develop anti-virulence strategies that disrupt QS pathways, offering a potential alternative to traditional antibiotics.

Development of Pyrazinone-Containing Additives in Peptide Synthesis

While pyrazinones are not typically used as additives in the manner of coupling reagents or racemization suppressors during peptide bond formation, their core structure is highly relevant to peptide science through its use in peptidomimetics. mdpi.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. researchgate.net

The 2(1H)-pyrazinone scaffold is synthesized from α-amino acid precursors and can be incorporated into larger structures using solid-phase synthesis techniques, which are foundational to modern peptide chemistry. Researchers have developed methods to create pyrazinones on a solid support starting from peptides, particularly those containing threonine residues. This allows for the generation of diverse libraries of pyrazinone-based compounds that can be screened for biological activity. The pyrazinone unit can serve as a rigid, conformationally constrained scaffold that replaces a portion of a peptide backbone, helping to orient key side chains for optimal interaction with a biological target.

Structure-Activity Relationship (SAR) Exploration in Chemical Libraries

The synthetic tractability of the 2(1H)-pyrazinone scaffold makes it ideal for the construction of chemical libraries and the systematic exploration of structure-activity relationships (SAR). By modifying substituents at the N-1, C-3, C-5, and C-6 positions, researchers can fine-tune the pharmacological properties of the resulting compounds.

For CRF1 Receptor Antagonists : SAR studies on N-3-phenylpyrazinones revealed that specific substitution patterns on the phenyl ring and the pyrazinone core were critical for achieving high potency.

For Kinase Inhibitors : In the development of p38α MAP kinase inhibitors, the exploration of different aminoalkyl groups at the C-3 position of the 2(1H)-pyrazinone led to a dramatic enhancement of inhibitory activity. researchgate.net

For HCV NS3 Protease Inhibitors : A detailed SAR analysis showed that inhibitory activity was sensitive to modifications at multiple positions. Optimal derivatives often contained a branched alkyl group at N-1, a nitrogen-linked heterocycle at C-3, a halogen at C-5, and an extended aryl group at C-6.

These SAR studies are crucial for optimizing lead compounds into candidates with improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Q. What are the primary formation pathways of 1,5-dimethyl-2(1H)-pyrazinone in food-related systems?

- Methodological Answer: this compound is formed via the Maillard reaction (MR) and Amadori rearrangement products (ARPs), particularly from peptide-ARPs. It arises from reactions between diglycine (or small peptides) and α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl). Peptide-ARPs are prioritized over amino acid-ARPs due to their prevalence in real food systems. The sequence and structure of peptides influence isomer distribution and yield .

Q. How can researchers detect and quantify this compound in complex matrices?

- Methodological Answer: Nuclear magnetic resonance (NMR) and fluorescence spectroscopy are key techniques. The compound exhibits strong fluorescence intensity, which aids in tracking its formation in MR systems. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for quantification in food matrices due to its sensitivity to low-concentration volatiles .

Q. What safety assessments exist for this compound in food applications?

- Methodological Answer: Cytotoxicity studies in HepG2 cell lines indicate no significant toxicity at concentrations ≤100 μg/mL. Researchers should extend assessments to other cell lines (e.g., intestinal epithelial cells) and evaluate genotoxicity via Ames tests. In vitro models are preliminary; in vivo studies are needed for regulatory approval .

Advanced Research Questions

Q. How can regiochemical control be achieved during the synthesis of substituted pyrazinones?

- Methodological Answer: Regioselectivity depends on reaction conditions. For example, methylglyoxal with α-amino acid amides predominantly yields 5-methyl isomers. Sodium bisulfite addition shifts selectivity toward 6-methyl isomers. Microwave-assisted synthesis (Hoornaert’s method) optimizes regiochemical outcomes using Pd(PPh₃)₄ catalysts, while π-π interactions in intermediates stabilize specific conformations .

Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?

- Methodological Answer: Structural modifications at C-3 and C-5 positions via Buchwald-Hartwig amination or Suzuki-Miyaura coupling improve bioactivity. For instance, introducing tert-butyl carbamate at C-3 enhances antiviral properties (e.g., PB2 inhibitors). Computational modeling (e.g., docking studies) guides substituent selection for target binding .

Q. How do fluorescence properties of this compound correlate with its role in Maillard reaction monitoring?

- Methodological Answer: The compound’s fluorescence (λₑₓ/λₑₘ ~ 320/420 nm) correlates with MR progression and α-dicarbonyl accumulation. Time-resolved fluorescence spectroscopy quantifies reaction kinetics, while quenching experiments reveal interactions with MR intermediates (e.g., melanoidins). This property is exploitable for real-time monitoring in food processing .

Q. What in vivo models are suitable for toxicity profiling of this compound?

- Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) are standard for acute/chronic toxicity studies. Dose-response experiments (oral administration) assess hepatotoxicity and nephrotoxicity. Metabolomic profiling (via LC-MS) identifies metabolic byproducts, while transcriptomics evaluates oxidative stress pathways. Cross-species comparisons ensure human-relevant safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.